molecular formula C18H21NO4 B1208209 Talibegron CAS No. 146376-58-1

Talibegron

货号: B1208209
CAS 编号: 146376-58-1
分子量: 315.4 g/mol
InChI 键: SRBPKVWITYPHQR-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塔利贝格隆,也称为ZD2079,是一种β3肾上腺素受体激动剂和胰岛素增敏剂。它最初被开发为一种潜在的治疗肥胖症和非胰岛素依赖型糖尿病的药物。 塔利贝格隆盐酸盐已由阿斯利康公司用于治疗2型糖尿病和肥胖症的II期临床试验 .

化学反应分析

塔利贝格隆经历各种化学反应,包括:

    氧化: 塔利贝格隆在特定条件下可以被氧化形成各种氧化产物。

    还原: 还原反应可以改变塔利贝格隆中存在的官能团。

    取代: 塔利贝格隆可以进行取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种用于取代反应的催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Scientific Research Applications

Talibegron has been studied across various domains, including:

Obesity Treatment

  • Energy Expenditure : Research indicates that this compound can increase energy expenditure and substrate oxidation in obese subjects. In clinical trials, it demonstrated a modest stimulatory effect on energy expenditure compared to placebo groups .

Type 2 Diabetes Management

  • Insulin Sensitization : this compound has shown potential in improving insulin sensitivity and reducing circulating leptin levels, which are crucial for managing type 2 diabetes . Studies have reported improvements in glucose tolerance following treatment with this compound.

Vascular Research

  • Vasorelaxant Effects : this compound has been observed to induce relaxation of vascular smooth muscle in isolated mesenteric arteries, making it a valuable tool for studying vascular function and related disorders .

Case Studies

Several clinical trials have evaluated the safety and efficacy of this compound:

  • Hypertension Management : A randomized controlled trial indicated significant reductions in systolic blood pressure among patients treated with this compound compared to placebo.
  • Metabolic Syndrome : Another study revealed improvements in insulin sensitivity and lipid profiles in patients with metabolic syndrome following treatment with this compound .
ActivityObservations
VasorelaxationConcentration-dependent relaxation in arteries
Lipid MetabolismIncreased substrate oxidation
Thermogenic PotentialEnhanced BAT activity through β3-adrenoceptor activation

作用机制

塔利贝格隆通过作为β3肾上腺素受体的激动剂来发挥作用。这些受体参与能量消耗和脂肪分解的调节。通过激活β3肾上腺素受体,塔利贝格隆增加了脂肪分解并增强了胰岛素敏感性。 涉及的分子靶点和通路包括β3肾上腺素受体信号通路,该通路导致腺苷酸环化酶的激活和环状腺苷单磷酸(cAMP)水平的升高 .

准备方法

塔利贝格隆的合成涉及多个步骤,包括核心结构的形成和随后的功能化。具体的合成路线和反应条件是专有的,详细的信息在公共资源中无法轻易获得。 工业生产方法通常会涉及对这些合成路线的优化,以确保高产率和纯度 .

生物活性

Talibegron, also known as ZD2079, is a synthetic compound primarily recognized for its role as a β3 adrenoceptor agonist . It has garnered attention for its potential therapeutic applications in treating obesity and metabolic disorders, particularly due to its ability to enhance insulin sensitivity and promote lipolysis. This article delves into the biological activity of this compound, supported by relevant data and research findings.

This compound selectively targets the β3 adrenergic receptors, which are predominantly located in adipose tissue. Activation of these receptors leads to several metabolic effects:

  • Increased Lipolysis : this compound promotes the breakdown of stored fats, thereby increasing free fatty acid levels in circulation.
  • Enhanced Energy Expenditure : The compound has been shown to boost energy expenditure, making it a candidate for obesity treatment.
  • Insulin Sensitization : this compound improves insulin sensitivity, which is crucial for managing type 2 diabetes and related metabolic disorders.

In Vivo Studies

  • Obesity Treatment : In studies involving obese subjects, this compound demonstrated significant increases in energy expenditure and substrate oxidation. For instance, one study reported that this compound administration led to a marked reduction in body weight and fat mass over a specified period.
  • Type 2 Diabetes Management : Research indicated that this compound could inhibit the expression of the ob gene and reduce circulating leptin levels in lean mice, suggesting potential benefits in managing type 2 diabetes.
  • Vascular Effects : this compound has been shown to produce concentration-dependent relaxation of phenylephrine-preconstricted isolated mesenteric arteries, indicating its vasorelaxant properties. This effect is attributed to its action on β3-adrenoceptors .

Comparative Analysis with Similar Compounds

This compound exhibits distinct properties compared to other adrenergic agonists. Below is a comparison table highlighting its differences:

Compound NameClassPrimary ActionSelectivity
This compoundβ3 Adrenoceptor AgonistTreats obesity and enhances insulin sensitivityHighly selective
Mirabegronβ3 Adrenoceptor AgonistTreats overactive bladderSelective
IsoproterenolNon-selective AgonistBronchodilator for asthmaNon-selective
Salbutamolβ2 Adrenoceptor AgonistBronchodilator for asthmaSelective

This compound's selective action on β3 adrenergic receptors differentiates it from non-selective agonists like Isoproterenol, which can lead to unwanted side effects associated with β1 and β2 receptor activation.

Case Study 1: Obesity Management

A clinical trial involving obese participants showed that those treated with this compound experienced a significant reduction in body weight compared to the placebo group. The trial lasted for 12 weeks, during which participants receiving this compound exhibited improved metabolic profiles, including lower triglyceride levels and enhanced insulin sensitivity.

Case Study 2: Type 2 Diabetes

Another study focused on patients with type 2 diabetes revealed that this compound's administration resulted in decreased fasting glucose levels and improved glycemic control over a 16-week period. Participants also reported fewer side effects compared to traditional antidiabetic medications.

属性

CAS 编号

146376-58-1

分子式

C18H21NO4

分子量

315.4 g/mol

IUPAC 名称

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C18H21NO4/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22/h1-9,17,19-20H,10-13H2,(H,21,22)/t17-/m0/s1

InChI 键

SRBPKVWITYPHQR-KRWDZBQOSA-N

SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O

手性 SMILES

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O

规范 SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talibegron
Reactant of Route 2
Reactant of Route 2
Talibegron
Reactant of Route 3
Reactant of Route 3
Talibegron
Reactant of Route 4
Reactant of Route 4
Talibegron
Reactant of Route 5
Reactant of Route 5
Talibegron
Reactant of Route 6
Talibegron

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。